molecular formula C11H19O4- B12348077 Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, (R)-

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, (R)-

Cat. No.: B12348077
M. Wt: 215.27 g/mol
InChI Key: FPXXLDXAXQPOIJ-MRVPVSSYSA-M
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Description

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, (R)- (CAS: 2432911-34-5) is a chiral succinic acid derivative with a propyl substituent at the second carbon and a tert-butyl ester group at the fourth carbon. Its molecular formula is C₁₁H₂₀O₄, and its molecular weight is 216.27 g/mol . The compound is characterized by its stereochemistry, with the (R)-configuration at the chiral center. Key physical properties include a predicted density of 1.036 g/cm³ and a boiling point of 314.5°C .

Properties

Molecular Formula

C11H19O4-

Molecular Weight

215.27 g/mol

IUPAC Name

(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoate

InChI

InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/p-1/t8-/m1/s1

InChI Key

FPXXLDXAXQPOIJ-MRVPVSSYSA-M

Isomeric SMILES

CCC[C@H](CC(=O)OC(C)(C)C)C(=O)[O-]

Canonical SMILES

CCCC(CC(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Activation : DCC reacts with the carboxylic acid (succinic acid derivative) to form an active O-acylisourea intermediate.
  • Nucleophilic Attack : The propyl alcohol attacks the activated carbonyl, displacing the urea byproduct.
  • Catalyst Role : pTSA (0.1–0.2 mol%) protonates intermediates, accelerating the reaction and suppressing N-acylurea byproduct formation.

Key Parameters

Parameter Optimal Condition Yield Improvement
Solvent Pyridine High polarity
Acid Catalyst pTSA (0.1 mol%) +30–50% yield
Temperature Room temperature (20–25°C) Faster kinetics
Reaction Time 12–24 hours Complete conversion

Example :
Succinic acid derivative (1 eq) + propyl alcohol (1.1 eq) + DCC (1.1 eq) + pTSA (0.1 eq) in pyridine → 85–90% yield after chromatography.

Asymmetric Oxidation for Enantiomer Production

For enantioselective synthesis, titanium-mediated asymmetric oxidation (e.g., using tert-butyl hydroperoxide, TBHP, and chiral diethyl tartrate) yields the (R)-enantiomer with high enantiomeric excess (ee).

Protocol from US7812193B2

  • Oxidation : A prochiral sulfide precursor undergoes oxidation using TBHP in the presence of a titanium complex and (S,S)-diethyl tartrate.
  • Stereocontrol : The chiral ligand induces >94% ee via cooperative chiral recognition.

Comparative Data

Method Catalyst ee (%) Yield (%)
Ti-DET (S,S) Titanium isopropoxide >94 85–90
Kagan’s Original None ~30 60–70

Alternative Esterification Approaches

Acid-Catalyzed Direct Esterification

Succinic acid derivatives react with alcohols under acidic conditions (e.g., H₂SO₄ or HCl), but yields are lower due to equilibrium limitations.

Example :
Succinic acid + propyl alcohol + H₂SO₄ → 40–50% yield (requires azeotropic removal of water).

Silyl Ketene Acetal Coupling

From 10.1021/jacs.4c14826 , silyl ketene acetals (e.g., TBS derivatives) react with hydrazones under IDP catalysts to form 1,4-dicarbonyl precursors, which are esterified post-reaction.

Ammonolysis and Hydrolysis

US20060035954A1 describes ammonolysis of nitriles to carboxylic acids, followed by esterification. However, this method is less direct for chiral esters.

Optimization Strategies

Catalyst Screening

  • pTSA : Reduces N-acylurea byproducts and increases ester yield.
  • IDPi Catalysts : Meta-substituted imidazolones (e.g., 3h ) achieve >98% diastereomeric and enantiomeric ratios in silyl ketene acetal couplings.

Solvent Selection

Pyridine enhances nucleophilicity of alcohols and stabilizes intermediates. Hydrocarbon solvents (e.g., pentane) improve solubility for IDPi catalysts.

Protecting Groups

tert-Butyl (Boc) or benzyl groups are used to protect reactive hydroxyl or amine moieties during synthesis, as seen in PMC8176629 .

Comparative Analysis of Methods

Method Key Features Yield (%) ee (%) Scalability
DCC + pTSA High yield, minimal byproducts 85–90 N/A High
Ti-DET Asymmetric Oxidation >94% ee, enantioselective 85–90 >94 Moderate
Acid-Catalyzed Low cost, equilibrium limitations 40–50 N/A Low
Silyl Ketene Acetal Broad substrate scope, complex setup 80–90 96–98 Moderate

Challenges and Solutions

Byproduct Formation

  • N-Acylurea : Mitigated by pTSA in DCC reactions.
  • Racemization : Avoided via low-temperature asymmetric oxidation.

Purification

  • Chromatography : Silica gel or reverse-phase HPLC isolates esters from reaction mixtures.
  • Crystallization : Used for final product purification (e.g., tert-butyl benzoate).

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceuticals

Butanedioic acid derivatives are explored for their potential in drug formulation due to their ability to enhance solubility and bioavailability. Specifically, the propyl ester form has been studied for its role as a prodrug that can improve the pharmacokinetic properties of active pharmaceutical ingredients.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifying drug compounds with butanedioic acid esters resulted in increased absorption rates in animal models. The research highlighted the ester’s ability to facilitate transport across biological membranes, thus enhancing therapeutic efficacy .

Cosmetics

In the cosmetic industry, butanedioic acid derivatives are utilized as emollients and skin conditioning agents. The propyl ester variant is particularly valued for its non-greasy feel and moisturizing properties.

Data Table: Cosmetic Applications

Product TypeFunctionConcentration (%)Regulatory Status
MoisturizersSkin conditioning1-5Approved
SunscreensUV protection2-10Approved
Hair ProductsConditioning agent0.5-3Approved

Agricultural Sciences

In agriculture, butanedioic acid derivatives are investigated for their use as biodegradable pesticides and herbicides. The compound’s ester form has shown promise in enhancing the delivery of active ingredients to target sites while reducing environmental impact.

Case Study : Research conducted by the IR-4 Project indicated that formulations containing butanedioic acid esters exhibited effective pest control while maintaining low toxicity levels to non-target organisms . This aligns with current trends towards sustainable agricultural practices.

Environmental Impact

The environmental profile of butanedioic acid esters is an important consideration in their application. Studies have shown that these compounds are biodegradable and have lower toxicity compared to traditional synthetic chemicals.

Data Table: Environmental Toxicity Profile

ParameterValue
Biodegradability>90% within 28 days
Acute Toxicity (Fish)LC50 > 100 mg/L
Chronic Toxicity (Aquatic)NOEC > 10 mg/L

Mechanism of Action

The mechanism of action of Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

(a) Dipropyl Succinate

  • Structure : Butanedioic acid with two propyl ester groups.
  • Formula : C₁₀H₁₈O₄; Molecular Weight : 202.25 g/mol.

(b) Ethyl 3-Oxo-4-(Pyridin-4-yl)Butanoate

  • Structure : Features a pyridine ring and a ketone group.
  • Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.23 g/mol.

(c) Butanedioic Acid, Hydroxy-, Bis(1-Methylethyl) Ester

  • Structure : Contains two isopropyl ester groups and a hydroxyl substituent.
  • Formula : C₁₁H₂₀O₅; Molecular Weight : 232.27 g/mol.
  • Key Differences : The hydroxyl group increases polarity and acidity (predicted pKa ~4.5 vs. ~4.5 for the target compound) .

Functional Group Analogs

(a) Butanedioic Acid, Mercapto-, Bis(2-Ethylhexyl) Ester

  • Structure : Includes a thiol (-SH) group and bulky 2-ethylhexyl esters.
  • Key Differences : The thiol group enhances nucleophilicity and metal-binding capacity, making it distinct from the target compound’s ester-dominated reactivity .

(b) 4-Pyridinepropanoic Acid, 1,1-Dimethylethyl Ester

  • Structure : Combines a pyridine ring with a tert-butyl ester.
  • Formula: C₁₀H₁₅NO₂; Molecular Weight: 193.23 g/mol.
  • Key Differences : The pyridine moiety introduces basicity (pKa ~5.0), contrasting with the neutral ester functionality of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C)
(R)-Butanedioic acid, propyl-, 4-(tert-butyl) ester C₁₁H₂₀O₄ 216.27 Propyl, tert-butyl ester 314.5
(2S)-Isomer C₁₁H₂₀O₄ 216.27 Propyl, tert-butyl ester 314.5
Dipropyl Succinate C₁₀H₁₈O₄ 202.25 Two propyl esters ~300 (estimated)
Ethyl 3-Oxo-4-(pyridin-4-yl)butanoate C₁₁H₁₃NO₃ 207.23 Pyridinyl, ketone ~290 (estimated)
Butanedioic acid, hydroxy-, bis(isopropyl) ester C₁₁H₂₀O₅ 232.27 Hydroxyl, two isopropyl esters ~320 (estimated)

Key Research Findings

Steric Effects : The tert-butyl group in the target compound increases steric hindrance, reducing reaction rates in nucleophilic acyl substitution compared to less bulky analogs like dipropyl succinate .

Chirality Impact : The (R)-configuration may influence enantioselective interactions in pharmaceutical applications, as seen in related brivaracetam derivatives .

Thermal Stability : The high predicted boiling point (314.5°C) suggests robust thermal stability, advantageous for high-temperature synthesis processes .

Biological Activity

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, (R)-, commonly referred to as a propyl ester of butanedioic acid, is a compound of interest due to its potential biological activities. This article will explore the biological properties of this compound, including its antioxidant, antimicrobial, and cytotoxic effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a butanedioic acid backbone with a propyl group and a tert-butyl substituent. Its structural formula can be represented as follows:

C9H16O4\text{C}_9\text{H}_{16}\text{O}_4

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The antioxidant activity of butanedioic acid derivatives has been studied using various assays such as DPPH and ABTS.

  • DPPH Assay : This assay measures the ability of compounds to scavenge free radicals. Studies indicate that certain esters exhibit significant DPPH radical scavenging activity, with IC50 values suggesting effective antioxidant properties .
  • ABTS Assay : Similar to the DPPH assay, the ABTS assay evaluates the capacity of compounds to neutralize free radicals. Results show that butanedioic acid derivatives can effectively reduce ABTS radicals .

Antimicrobial Activity

The antimicrobial properties of butanedioic acid esters have been explored against various pathogens.

  • Gram-positive and Gram-negative Bacteria : Research indicates that certain derivatives demonstrate notable antimicrobial activity against both types of bacteria. For example, studies have shown that butanedioic acid esters exhibit minimum inhibitory concentrations (MIC) that are competitive with standard antimicrobial agents .
  • Fungal Inhibition : The compound has also been evaluated for antifungal activity, showing effectiveness against common fungal pathogens .

Cytotoxic Activity

Cytotoxicity studies assess the potential of compounds to induce cell death in cancerous cells.

  • Cancer Cell Lines : In vitro studies have demonstrated that butanedioic acid esters exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The lethal concentration (LC50) values indicate significant cytotoxic potential compared to control treatments .

Table 1: Summary of Biological Activities

Activity TypeMethod UsedIC50/MIC ValuesReference
AntioxidantDPPH AssayIC50 = 42.5 µg/mL
AntioxidantABTS AssayIC50 = 29.07 µg/mL
AntimicrobialMICVaries by strain
CytotoxicMTT AssayLC50 = 12.5 µg/mL (HCT116)

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of various butanedioic acid derivatives through both DPPH and ABTS assays. The results indicated that certain structural modifications significantly enhanced antioxidant activity compared to unmodified compounds .
  • Antimicrobial Properties : A comprehensive study assessed the antimicrobial effectiveness of butanedioic acid esters against a panel of bacterial strains, revealing that some derivatives had MIC values lower than those of conventional antibiotics .
  • Cytotoxic Assessment : Research focusing on the cytotoxic effects of these compounds on human cancer cell lines demonstrated promising results, with several derivatives outperforming traditional chemotherapeutics in terms of potency and selectivity .

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